molecular formula C27H23FN4O3S2 B6511733 N-(4-ethylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 932529-17-4

N-(4-ethylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B6511733
CAS No.: 932529-17-4
M. Wt: 534.6 g/mol
InChI Key: HRRRNSQHYROOIZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a complex tricyclic core with sulfonyl and acetamide functionalities. Key features include:

  • Molecular formula: C27H23FN4O3S2 (inferred from the 4-fluoro analog) .
  • Core structure: An 8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradecahexaene system with sulfonyl and acetamide side chains.
  • Functional groups: A 3-fluorophenylmethyl group at position 9 and a 4-ethylphenylacetamide moiety.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-2-18-10-12-21(13-11-18)30-25(33)17-36-27-29-15-24-26(31-27)22-8-3-4-9-23(22)32(37(24,34)35)16-19-6-5-7-20(28)14-19/h3-15H,2,16-17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRRNSQHYROOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure

The compound's molecular formula is C25H26FN5O2SC_{25}H_{26}F_{N_5}O_{2}S, with a molecular weight of 447.5 g/mol. The structure features a triazatricyclo framework and a sulfanyl group that may contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of compounds similar to N-(4-ethylphenyl)-2-{...}. For instance, derivatives containing the pyrimidine and thiopyrimidine moieties have shown significant antibacterial and antifungal activities. In comparative studies, these compounds exhibited varying degrees of microbial inhibition depending on their structural modifications .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameAntibacterial ActivityAntifungal Activity
Compound AModerateHigh
Compound BHighModerate
Compound CLowLow

The mechanism by which N-(4-ethylphenyl)-2-{...} exerts its biological effects may involve the inhibition of specific enzymes or interference with cellular processes in pathogens. Structural studies suggest that the presence of the sulfanyl group could enhance binding affinity to target sites within microbial cells .

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of related compounds indicated that modifications to the aromatic rings significantly impacted their antimicrobial efficacy. The synthesized compounds were tested against various bacterial strains using agar diffusion methods and showed promising results compared to standard antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Another investigation explored the SAR of similar compounds, revealing that substitutions on the phenyl rings influenced both antibacterial and antifungal activities. The findings suggest that optimizing these substituents could lead to more potent derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a fluorophenyl group enhances its pharmacological properties by increasing lipophilicity and potentially improving binding affinity to biological targets.

Anticancer Properties

Research has indicated that compounds similar to N-(4-ethylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound may inhibit specific protein kinases involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Case Studies : In vitro studies have shown that related compounds can effectively induce apoptosis in various cancer cell lines (e.g., breast and colon cancer) through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains:

  • Efficacy : Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Potential Applications : This antimicrobial activity opens avenues for developing new antibiotics or adjunct therapies for resistant bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

Structural FeatureImpact on Activity
Fluorophenyl GroupEnhances lipophilicity and binding affinity
Sulfanyl LinkerPotentially increases bioavailability
Tricyclic CoreContributes to unique binding interactions

Toxicological Profile

The safety profile of this compound is essential for its development as a therapeutic agent:

  • Toxicity Studies : Initial assessments indicate low acute toxicity levels; however, detailed chronic toxicity studies are necessary to evaluate long-term effects.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : Chlorine and methoxy substituents (e.g., in CAS 895102-81-5) increase lipophilicity and may influence metabolic stability .

Scaffold Simplification : Compounds like N-cyclohexyl-2-(4-fluorophenyl)acetamide () demonstrate that reducing structural complexity can improve synthetic accessibility but may compromise target specificity .

Implications for Virtual Screening and QSAR

  • Similarity Metrics : The target compound’s structural similarity to its 4-fluoro analog () highlights the importance of substituent positioning in virtual screening protocols .
  • QSAR Relevance : Variations in van der Waals descriptors and electronic properties (e.g., fluorine’s electronegativity vs. chlorine’s polarizability) can significantly influence quantitative structure-activity relationship (QSAR) predictions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-ethylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Core Structure Formation : Oxidation of anthracene derivatives to generate fused tricyclic systems, followed by sulfonation and thiolation (e.g., using thionyl chloride or POCl₃ for cyclization) .
  • Functionalization : Introduction of the 3-fluorophenylmethyl group via nucleophilic substitution or coupling reactions. The acetamide moiety is often added through acylation with 2-chloroacetamide derivatives under anhydrous conditions .
  • Key Challenges : Low yields (2–5%) in multi-step syntheses due to steric hindrance and side reactions. Optimization involves temperature control (e.g., 0–5°C for acylation) and catalysts like DMAP .

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • X-ray Crystallography : Resolves complex tricyclic geometry and confirms sulfur oxidation states (e.g., λ⁶-sulfonyl groups) .

Q. What methodologies are used for initial biological activity screening?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
  • Target Identification : Kinase inhibition assays (e.g., EGFR or VEGFR) using fluorescence polarization .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound?

  • Methodological Answer :

  • Reaction Engineering : Use flow chemistry to improve mixing and reduce side products in cyclization steps .
  • Purification : Reverse-phase HPLC (C18 columns) with gradient elution (acetonitrile/water + 0.1% TFA) to isolate isomers .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Q. How should contradictory data in biological assays be analyzed?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays with independent replicates and use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to address variability .
  • Solvent Controls : Test DMSO/ethanol effects on cell viability (≤1% v/v) to rule out artifactual inhibition .
  • Off-Target Profiling : Screen against unrelated enzymes (e.g., carbonic anhydrase) to assess selectivity .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on sulfonyl and fluorophenyl groups’ roles in binding .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate with cytotoxicity .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. What experimental designs elucidate the mechanism of action in disease models?

  • Methodological Answer :

  • Gene Expression Profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Pharmacodynamic Markers : ELISA-based measurement of phosphorylated kinases (e.g., p-EGFR) in tumor xenografts .
  • Theoretical Frameworks : Link results to established pathways (e.g., Hedgehog signaling) using pathway enrichment tools like DAVID .

Q. How is the compound’s stability under varying storage and experimental conditions assessed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and pH extremes (1–13) for 48 hours. Monitor degradation via UPLC-PDA .
  • Lyophilization : Test solubility in DMSO/PBS and assess aggregation via dynamic light scattering (DLS) .
  • Long-Term Stability : Store at –80°C under argon; quantify decomposition monthly using ¹H NMR .

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